Aziridin-1-yl(5-methylisoxazol-3-yl)methanone
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Overview
Description
Aziridin-1-yl(5-methylisoxazol-3-yl)methanone is a chemical compound with the molecular formula C₇H₈N₂O₂ It is a member of the aziridine family, which are three-membered nitrogen-containing cyclic molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aziridin-1-yl(5-methylisoxazol-3-yl)methanone typically involves the reaction of aziridine with 5-methylisoxazole derivatives. One common method includes the reaction of aziridine with benzonitrile N-oxides under controlled conditions . The reaction is usually carried out in an ether solvent at low temperatures (around 0°C) to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .
Chemical Reactions Analysis
Types of Reactions
Aziridin-1-yl(5-methylisoxazol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the aziridine ring opens up to form different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can react with this compound under basic conditions.
Major Products
The major products formed from these reactions include various amines, oximes, and substituted aziridines, depending on the specific reagents and conditions used .
Scientific Research Applications
Aziridin-1-yl(5-methylisoxazol-3-yl)methanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of aziridin-1-yl(5-methylisoxazol-3-yl)methanone involves its interaction with biological molecules. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity underlies its cytotoxic effects, as it can disrupt cellular processes by modifying essential biomolecules . The compound’s molecular targets include enzymes and nucleic acids, which are crucial for cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
Aziridin-1-yl oximes: These compounds share the aziridine ring and exhibit similar reactivity and biological activities.
Isoxazole derivatives: Compounds with the isoxazole ring, such as 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles, have comparable chemical properties and applications.
Uniqueness
Aziridin-1-yl(5-methylisoxazol-3-yl)methanone is unique due to the combination of the aziridine and isoxazole rings in its structure. This dual functionality imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse research applications .
Properties
CAS No. |
21561-41-1 |
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Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
aziridin-1-yl-(5-methyl-1,2-oxazol-3-yl)methanone |
InChI |
InChI=1S/C7H8N2O2/c1-5-4-6(8-11-5)7(10)9-2-3-9/h4H,2-3H2,1H3 |
InChI Key |
POHBKYQPFADMSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC2 |
Origin of Product |
United States |
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